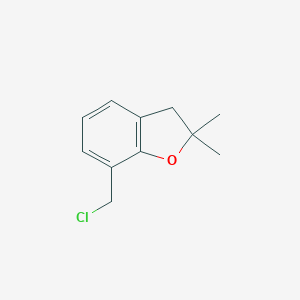

7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran

Übersicht

Beschreibung

7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a chloromethyl group at the 7th position and two methyl groups at the 2nd position of the dihydrobenzofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran typically involves the chloromethylation of 2,2-dimethyl-2,3-dihydro-1-benzofuran. One common method involves the reaction of 2,2-dimethyl-2,3-dihydro-1-benzofuran with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) to yield the desired chloromethylated product .

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Environmentally friendly catalysts and solvents are preferred to minimize waste and reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of azido, thiol, or alkoxy derivatives.

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of methyl derivatives.

Wissenschaftliche Forschungsanwendungen

7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the development of therapeutic agents due to its benzofuran core.

Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the chloromethyl group, facilitating nucleophilic substitution reactions. In pharmaceutical applications, its mechanism would depend on the target molecule it is incorporated into and the biological pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-(Bromomethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran: Similar structure but with a bromomethyl group instead of chloromethyl.

7-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran: Contains a hydroxymethyl group instead of chloromethyl.

2,2-Dimethyl-2,3-dihydro-1-benzofuran: Lacks the chloromethyl group.

Uniqueness

The presence of the chloromethyl group in 7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran makes it a versatile intermediate for further functionalization, distinguishing it from its analogs. This functional group allows for a wide range of chemical modifications, making it valuable in synthetic chemistry.

Biologische Aktivität

Chemical Identity and Structure

7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran, with the CAS number 115070-62-7, is a chemical compound characterized by the molecular formula . Its structure features a benzofuran core with chloromethyl and dimethyl substituents, which may influence its biological activity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, related benzofuran derivatives have shown significant cytotoxic effects against various cancer cell lines. Notably:

- Cytotoxicity : Studies demonstrate that certain benzofuran derivatives possess IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

- Mechanism of Action : The mechanism often involves inducing apoptosis through caspase activation and cell cycle arrest at the G1 phase. These findings suggest that structural modifications can enhance the biological activity of these compounds .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Modifications at different positions on the benzofuran ring can lead to variations in potency and selectivity against different biological targets. For example:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.48 | MCF-7 |

| Compound B | 1.54 | HCT116 |

| This compound | TBD | TBD |

TBD = To Be Determined

Study 1: Anticancer Activity

In a recent study focusing on benzofuran derivatives, several compounds were evaluated for their cytotoxic effects against human cancer cell lines. The results indicated that modifications to the chloromethyl group significantly enhanced the anticancer activity of the derivatives compared to the parent compounds .

Study 2: Apoptosis Induction

Another investigation revealed that certain derivatives could effectively induce apoptosis in MCF-7 cells by increasing the expression of p53 and activating caspase pathways. This suggests that this compound may share similar apoptotic mechanisms .

Eigenschaften

IUPAC Name |

7-(chloromethyl)-2,2-dimethyl-3H-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDGCBXLXMBJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428720 | |

| Record name | 7-(CHLOROMETHYL)-2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115070-62-7 | |

| Record name | 7-(CHLOROMETHYL)-2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.